(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine ring attached to a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yieldThese systems offer advantages such as better control over reaction conditions, improved safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
Perfluoroalkyl amines: Similar in their fluorinated nature, these compounds are used in various chemical applications.
Uniqueness
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid stands out due to its specific combination of a pyrimidine ring, pyrrolidine ring, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H10F3N3O2 |
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Molecular Weight |
261.20 g/mol |
IUPAC Name |
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-8(15-5-14-7)16-3-1-2-6(16)9(17)18/h4-6H,1-3H2,(H,17,18)/t6-/m0/s1 |
InChI Key |
SQJHNDQFNAZPBK-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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